molecular formula C17H13N3O2 B7795054 1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione

1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione

Cat. No.: B7795054
M. Wt: 291.30 g/mol
InChI Key: KOMKNAQBRGZNMG-UHFFFAOYSA-N
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Description

1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . Another approach involves the use of transition metal catalysis and photocatalysis strategies for the direct functionalization of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods: Industrial production of this compound may leverage scalable synthetic methodologies such as one-pot multicomponent reactions, which offer high yields and efficiency. These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidants or transition metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit diverse biological activities .

Comparison with Similar Compounds

Uniqueness: 1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione stands out due to its unique combination of the imidazo[1,2-a]pyridine and pyrrolidinedione moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields highlight its versatility and importance.

Properties

IUPAC Name

1-(4-imidazo[1,2-a]pyridin-2-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16-8-9-17(22)20(16)13-6-4-12(5-7-13)14-11-19-10-2-1-3-15(19)18-14/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMKNAQBRGZNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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